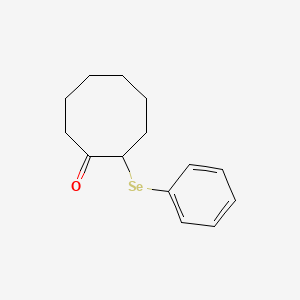
2-(Phenylselanyl)cyclooctan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylselanyl)cyclooctan-1-one is an organic compound that features a cyclooctane ring substituted with a phenylselanyl group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylselanyl)cyclooctan-1-one typically involves the formation of a carbon-selenium bond. One common method involves the reaction of cyclooctanone with diphenyl diselenide in the presence of an oxidizing agent such as potassium persulfate (K2S2O8) in dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction proceeds through the formation of a selenyl radical, which then adds to the cyclooctanone to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Phenylselanyl)cyclooctan-1-one can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Cyclooctanol derivatives.
Substitution: Various substituted cyclooctanone derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Phenylselanyl)cyclooctan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic effects.
Medicine: Research is ongoing into its potential use as a pharmacological agent due to its unique chemical properties.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 2-(Phenylselanyl)cyclooctan-1-one exerts its effects is primarily through its ability to form reactive intermediates, such as selenyl radicals, which can participate in various chemical reactions. These intermediates can interact with molecular targets, leading to the formation of new chemical bonds or the modification of existing ones. The exact molecular pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Cyclooctanone: Lacks the phenylselanyl group, making it less reactive in certain types of chemical reactions.
Phenylselanyl derivatives: Compounds like 2-(Phenylselanyl)cyclopentan-1-one share the phenylselanyl group but differ in the ring size, affecting their chemical properties and reactivity.
Uniqueness: 2-(Phenylselanyl)cyclooctan-1-one is unique due to the combination of the cyclooctane ring and the phenylselanyl group, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to undergo a wide range of chemical reactions makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
57205-24-0 |
|---|---|
Molecular Formula |
C14H18OSe |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
2-phenylselanylcyclooctan-1-one |
InChI |
InChI=1S/C14H18OSe/c15-13-10-6-1-2-7-11-14(13)16-12-8-4-3-5-9-12/h3-5,8-9,14H,1-2,6-7,10-11H2 |
InChI Key |
BNPGYGNIZAMCRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=O)C(CC1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















